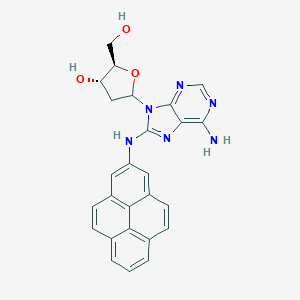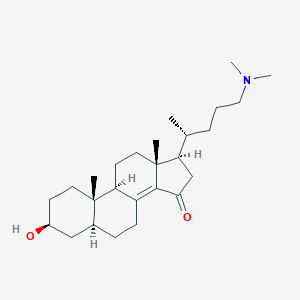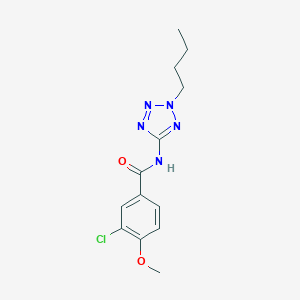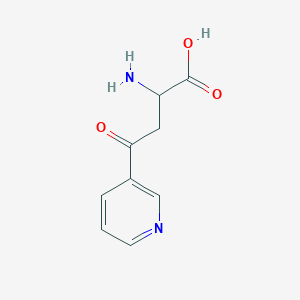
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate, also known as HPTS, is a fluorescent dye that is widely used in scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is commonly used as a fluorescent probe in biological and chemical assays. It has been used to study the binding of proteins, DNA, and RNA, as well as the activity of enzymes. This compound is also used to measure intracellular pH in living cells and to monitor changes in pH during chemical reactions.
Mecanismo De Acción
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is a pH-sensitive dye that emits fluorescence when excited by light. The fluorescence intensity of this compound is dependent on the pH of the environment it is in. At low pH, this compound emits a blue-green fluorescence, while at high pH, it emits a yellow-green fluorescence. This property makes this compound an excellent tool for measuring pH changes in biological and chemical systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biological systems at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use this compound at appropriate concentrations and to minimize exposure to biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is its pH sensitivity, which allows for the measurement of pH changes in real-time. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, this compound has limitations in terms of its sensitivity and selectivity. It may also interfere with other fluorescent dyes and can be affected by environmental factors such as temperature and ionic strength.
Direcciones Futuras
There are several future directions for research on Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate. One area of interest is the development of new fluorescent dyes with improved sensitivity and selectivity for pH measurement. Another area of research is the use of this compound in the development of biosensors for clinical and environmental applications. Additionally, the use of this compound in combination with other fluorescent dyes and imaging techniques may provide new insights into biological and chemical processes.
Métodos De Síntesis
The synthesis of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate involves the reaction of 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylic acid with tris(tetramethylammonium) hydroxide. The reaction is carried out in a solvent such as water or methanol, and the product is purified through filtration and recrystallization.
Propiedades
Número CAS |
131013-81-5 |
|---|---|
Fórmula molecular |
C28H48N7O9S2+3 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;tetramethylazanium |
InChI |
InChI=1S/C16H12N4O9S2.3C4H12N/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;3*1-5(2,3)4/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3*1-4H3/q;3*+1 |
Clave InChI |
WPYDLALKWDHDQN-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
SMILES canónico |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Otros números CAS |
131013-81-5 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)